molecular formula C5H4F3NOS B1371508 (4-(Trifluoromethyl)thiazol-2-yl)methanol CAS No. 204319-69-7

(4-(Trifluoromethyl)thiazol-2-yl)methanol

Cat. No.: B1371508
CAS No.: 204319-69-7
M. Wt: 183.15 g/mol
InChI Key: VIGAFTQUOHZWIC-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)thiazol-2-yl)methanol is a chemical compound with the molecular formula C5H4F3NOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The trifluoromethyl group attached to the thiazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)thiazol-2-yl)methanol typically involves the reaction of 4-(trifluoromethyl)thiazole with formaldehyde in the presence of a reducing agent. One common method is the reduction of 4-(trifluoromethyl)thiazole-2-carbaldehyde using sodium borohydride in methanol. The reaction proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The compound is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)thiazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced functional group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 4-(Trifluoromethyl)thiazole-2-carboxylic acid

    Reduction: 4-(Trifluoromethyl)thiazole

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

(4-(Trifluoromethyl)thiazol-2-yl)methanol is used as a building block in organic synthesis

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)thiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biochemical pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Trifluoromethyl)-1,3-thiazol-5-yl)ethanol
  • (4-Methylthiazol-2-yl)methanol
  • (4,5-Dimethylthiazol-2-yl)methanol

Uniqueness

(4-(Trifluoromethyl)thiazol-2-yl)methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets. Compared to similar compounds, this compound offers improved performance in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGAFTQUOHZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634965
Record name [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204319-69-7
Record name [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium tetrahydroborate (840 mg) was added to a solution of ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate (2.5 g) in methanol (15 ml) at 0° C., and the mixture was stirred at the same temperature for 2 hr. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (NH, hexane/ethyl acetate) to give the title compound (1.7 g).
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Trifluoromethyl-thiazole-2-carboxylic acid ethyl ester (131 mg) was dissolved in THF (5 ml). The reaction mixture was then cooled to −78° C. DIBAL-H (4.7 ml, 1.0 M in tetrahydrofurane) was added slowly during a period of 10 min. The cooling bath was removed, and the solution was kept under stirring for 30 min at RT. The solution was then cooled to 0° C., and NaF (784 mg) was added, followed by the slow addition of 3 ml water. The product was extracted by ethyl acetate. The solvent was removed, and the crude product was used in alkylation reactions without further purification.
Quantity
131 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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